molecular formula C11H18Br2O4 B13772093 Pentane-1,5-diyl bis(2-bromopropionate) CAS No. 94023-70-8

Pentane-1,5-diyl bis(2-bromopropionate)

Cat. No.: B13772093
CAS No.: 94023-70-8
M. Wt: 374.07 g/mol
InChI Key: KPMRDMGYLIQKQC-UHFFFAOYSA-N
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Description

Pentane-1,5-diyl bis(2-bromopropionate) is a chemical compound with the molecular formula C11H18Br2O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two bromopropionate groups attached to a pentane backbone, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentane-1,5-diyl bis(2-bromopropionate) typically involves the reaction of pentane-1,5-diol with 2-bromopropionyl bromide in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromopropionyl bromide .

Industrial Production Methods

Industrial production of pentane-1,5-diyl bis(2-bromopropionate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-diyl bis(2-bromopropionate) undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols.

    Oxidation Reactions: It can undergo oxidation to form carboxylic acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentane-1,5-diyl bis(2-bromopropionate) has several scientific research applications:

Mechanism of Action

The mechanism of action of pentane-1,5-diyl bis(2-bromopropionate) involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The pentane backbone provides structural stability, while the bromopropionate groups facilitate various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Pentane-1,5-diyl bis(3-bromopropionate): Similar in structure but with bromine atoms at different positions.

    Hexane-1,6-diyl bis(2-bromopropionate): Similar backbone but with an additional carbon atom.

    Butane-1,4-diyl bis(2-bromopropionate): Shorter backbone with similar functional groups.

Uniqueness

Pentane-1,5-diyl bis(2-bromopropionate) is unique due to its specific backbone length and the positioning of the bromopropionate groups. This configuration provides distinct reactivity and stability, making it suitable for specialized applications in various fields .

Properties

CAS No.

94023-70-8

Molecular Formula

C11H18Br2O4

Molecular Weight

374.07 g/mol

IUPAC Name

5-(2-bromopropanoyloxy)pentyl 2-bromopropanoate

InChI

InChI=1S/C11H18Br2O4/c1-8(12)10(14)16-6-4-3-5-7-17-11(15)9(2)13/h8-9H,3-7H2,1-2H3

InChI Key

KPMRDMGYLIQKQC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCCCCOC(=O)C(C)Br)Br

Origin of Product

United States

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